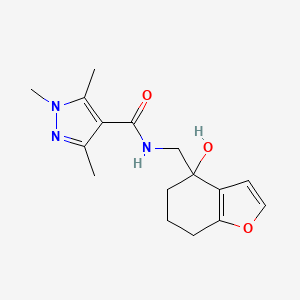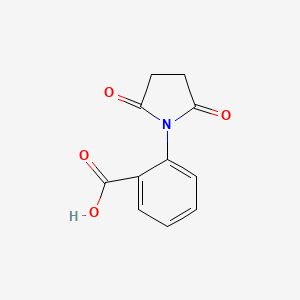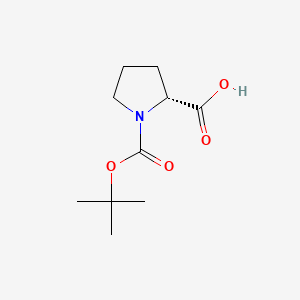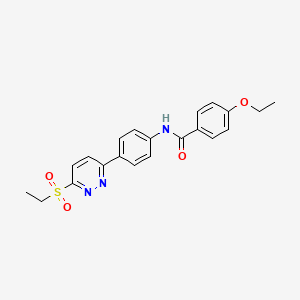
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The compound also has a fluorophenyl group and a methoxybenzamide group, which are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the pyrrolidinone ring, the fluorophenyl group, and the methoxybenzamide group. The exact 3D conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amide bond could be hydrolyzed under acidic or basic conditions. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Radioligand Development for Neuroimaging
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide derivatives have been synthesized and evaluated as potential radioligands for imaging serotonergic and dopaminergic receptors. One such derivative, [18F]p-MPPF, has been explored extensively as a radiolabeled antagonist for 5-HT1A receptors, facilitating the study of serotonergic neurotransmission through PET imaging in both animal models and humans. This work has contributed significantly to the understanding of serotonin receptor distribution and function, showcasing the compound's value in neuropharmacological research (Plenevaux et al., 2000).
Antimicrobial Activity
Derivatives incorporating the benzamide structure have also been synthesized and screened for antimicrobial properties. Research has shown that certain N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibit potent antibacterial and antifungal activities. This suggests a potential for developing new therapeutic agents against microbial infections based on modifications of the core benzamide structure (Desai et al., 2013).
Neuropharmacology and Behavioral Studies
In neuropharmacology, certain benzamide derivatives have been utilized to investigate the effects of novel sigma receptor ligands on cognitive dysfunction induced by phencyclidine (PCP) in animal models. These studies contribute to a deeper understanding of the sigma receptors' role in cognitive processes and the potential therapeutic benefits of targeting these receptors in treating cognitive impairments associated with psychiatric disorders (Ogawa et al., 1994).
Exploration of Allosteric Modulators
Investigations into allosteric modulators of neurotransmitter receptors have also utilized derivatives of this compound to enhance the activity of native receptors. Such research offers promising pathways for developing novel therapeutic strategies that modulate receptor function with potentially greater specificity and reduced side effects compared to traditional agonist or antagonist approaches (O'brien et al., 2004).
Mechanism of Action
The mechanism of action of this compound is not known as it seems to be a less-studied or novel substance.
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-8-2-14(3-9-17)19(24)21-11-13-10-18(23)22(12-13)16-6-4-15(20)5-7-16/h2-9,13H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRGWUSELKCQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2455284.png)
![2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B2455285.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2455287.png)

![Methyl (E)-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl-propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2455294.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/no-structure.png)


![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2455300.png)

![N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2455302.png)
![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2455304.png)